REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[F:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[CH2:12][CH2:13][NH2:14]>CO>[F:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[CH2:12][CH2:13][NH:14][CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4]
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Name
|
|
Quantity
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0.11 mL
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Type
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reactant
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Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
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Smiles
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FC=1C=C(CCN)C=CC1
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Name
|
|
Quantity
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10 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
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Type
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CUSTOM
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Details
|
the residue was purified by column chromatography (silica gel, hexanes:EtOAc=2:3)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(CCNCC(=O)OCC)C=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |